Dielectric Constant: BAOFL-Based PI (Dk = 2.56 at 1 MHz) Versus Non-Fluorene BPDA-Based PI (Dk = 5.7 at 1 MHz)
In a head-to-head study, polyimide thin films prepared from BAOFL and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) exhibited a dielectric constant (Dk) of 2.56 at 1 MHz [1], while a control PI prepared from the same BPDA dianhydride but with a non-fluorene diamine (BDAPM) showed a Dk of 5.7 at 1 MHz [2]. The BAOFL-containing PI achieved a 55% reduction in dielectric constant, attributed to the fluorene cardo group increasing free volume and reducing dipole density. In a separate study at 10 GHz, BAOFL-based PI films maintained low Dk values of 2.87–3.20 with dissipation factors (Df) of 0.0066–0.0123 [3].
| Evidence Dimension | Dielectric constant (Dk) of polyimide films at 1 MHz |
|---|---|
| Target Compound Data | Dk = 2.56 (PI-3, HBPDA-BAOFL semi-alicyclic PI sheet) |
| Comparator Or Baseline | Dk = 5.7 (BPDA-BDAPM non-fluorene PI film); Dk = 2.87–3.20 at 10 GHz (BAOFL-based PI film) |
| Quantified Difference | ΔDk ≈ −3.14 (−55% reduction vs. non-fluorene BPDA-based PI at 1 MHz) |
| Conditions | 1 MHz; semi-alicyclic PI sheets fabricated via hot-pressing; HBPDA as dianhydride for BAOFL system [1]; BPDA as dianhydride, BDAPM as diamine for comparator [2] |
Why This Matters
A 55% lower dielectric constant directly translates to reduced signal propagation delay and crosstalk in high-frequency optoelectronic integrated circuits, making BAOFL the preferred diamine choice over conventional non-fluorene diamines when low-Dk performance is critical.
- [1] Zhi, X. X.; Zhang, Y.; Zhang, X. M.; Wang, H. L.; Wu, L.; An, Y. C.; Wei, X. Y.; Liu, J. G. Preparation and properties of semi-alicyclic colorless polyimide films and light-colored sheets with low dielectric features for potential applications in optoelectronic integrated circuits. Express Polym. Lett. 2021, 15 (11), 1051–1062. View Source
- [2] Yuan, Y.; Xie, B.; Wang, Y. An Interesting Result of Dielectric Property for Novel Polyimides with Fluorene Groups. Mater. Sci. Forum 2010, 663–665, 511–514. DOI: 10.4028/www.scientific.net/msf.663-665.511. View Source
- [3] CNKI Knowledge Node. Preparation and Properties of Solution-Processable Fluorene-Containing Low-Dielectric Polyimide Films. Shenzhen Science and Technology Program (JSGG20210629144539012). CNKI, 2023. View Source
